molecular formula C21H12FN3O5 B11542969 2-(3-fluorophenyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-5-amine

2-(3-fluorophenyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-5-amine

Cat. No.: B11542969
M. Wt: 405.3 g/mol
InChI Key: MTHKVSJKYZVERV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-N-[(E)-1-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amine is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-N-[(E)-1-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amine typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole and benzodioxole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include fluorinated aromatic compounds, nitrobenzene derivatives, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-N-[(E)-1-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents such as hydrogen gas with catalysts, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quaternary ammonium cations, while reduction can produce amine derivatives.

Scientific Research Applications

N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-N-[(E)-1-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amine has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-N-[(E)-1-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its binding affinity and interaction dynamics are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-N-[(E)-1-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amine is unique due to its specific combination of fluorinated and nitro-substituted aromatic rings, which confer distinct chemical and biological properties. Its structural complexity and potential for diverse applications make it a valuable compound for further research and development.

Properties

Molecular Formula

C21H12FN3O5

Molecular Weight

405.3 g/mol

IUPAC Name

N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-1-(6-nitro-1,3-benzodioxol-5-yl)methanimine

InChI

InChI=1S/C21H12FN3O5/c22-14-3-1-2-12(6-14)21-24-16-8-15(4-5-18(16)30-21)23-10-13-7-19-20(29-11-28-19)9-17(13)25(26)27/h1-10H,11H2

InChI Key

MTHKVSJKYZVERV-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NC3=CC4=C(C=C3)OC(=N4)C5=CC(=CC=C5)F)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.